Heparastatin

Vue d'ensemble

Description

- HS est un polysaccharide complexe présent dans la matrice extracellulaire et à la surface des cellules. Il joue un rôle essentiel dans l'adhésion cellulaire, la signalisation et le développement tissulaire.

- La capacité de l'héparastatine à inhiber l'héparanase la rend pertinente dans divers contextes biologiques.

Heparastatine: est un composé qui inhibe , une enzyme impliquée dans la dégradation des chaînes de sulfate d'héparane (HS).

Applications De Recherche Scientifique

Biological Research: Heparastatin is crucial for studying heparanase function. Researchers investigate its impact on cell migration, angiogenesis, and tumor metastasis.

Cancer Therapy: Heparanase plays a role in cancer progression. This compound’s inhibition of heparanase may have therapeutic potential.

Inflammation and Immunity: this compound’s effects on immune responses and inflammation are areas of interest.

Cardiovascular Health: this compound’s impact on vascular health and atherosclerosis is being explored.

Mécanisme D'action

Target of Action

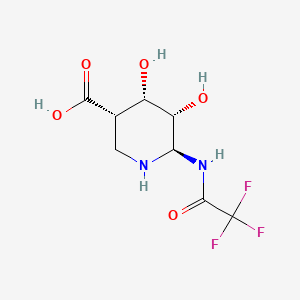

Heparastatin, also known as (3S,4S,5R,6R)-4,5-dihydroxy-6-(2,2,2-trifluoroacetamido)piperidine-3-carboxylic acid, is primarily targeted towards the enzyme heparanase . Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate, a key component of the extracellular matrix and basement membrane . This enzyme plays a crucial role in various biological processes, including inflammation, angiogenesis, and cancer metastasis .

Mode of Action

This compound acts as a heparanase inhibitor . This inhibition prevents the degradation of heparan sulfate, thereby affecting the processes that rely on heparanase activity .

Biochemical Pathways

The inhibition of heparanase by this compound impacts several biochemical pathways. Heparanase is involved in the degradation of the extracellular matrix and basement membrane, which are critical steps in cell migration and invasion . By inhibiting heparanase, this compound can potentially affect these processes, thereby influencing the progression of diseases such as cancer and inflammation .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as pravastatin, suggest that active transport mechanisms may be involved . Pravastatin, for instance, is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter

Result of Action

The inhibition of heparanase by this compound can have several molecular and cellular effects. For instance, it can prevent the degradation of the extracellular matrix and basement membrane, thereby potentially inhibiting cell migration and invasion . This could have therapeutic implications in diseases such as cancer and inflammation, where these processes play a critical role .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the uptake of heparanase into mast cells was found to be significantly increased in the presence of this compound . .

Méthodes De Préparation

- Les voies de synthèse de l'héparastatine ne sont pas largement documentées, mais elle peut être synthétisée chimiquement.

- Les méthodes de production industrielle peuvent impliquer des modifications des voies de synthèse existantes ou une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

- L'héparastatine ne subit pas de réactions chimiques étendues en raison de son rôle spécifique d'inhibiteur de l'héparanase.

- il peut interagir avec d'autres molécules dans les systèmes biologiques.

- Les réactifs et les conditions courants ne sont pas bien définis pour l'héparastatine, étant donné sa fonction spécialisée.

Applications de la recherche scientifique

Recherche biologique: L'héparastatine est cruciale pour étudier la fonction de l'héparanase. Les chercheurs étudient son impact sur la migration cellulaire, l'angiogenèse et les métastases tumorales.

Thérapie anticancéreuse: L'héparanase joue un rôle dans la progression du cancer. L'inhibition de l'héparanase par l'héparastatine pourrait avoir un potentiel thérapeutique.

Inflammation et immunité: Les effets de l'héparastatine sur les réponses immunitaires et l'inflammation sont des domaines d'intérêt.

Santé cardiovasculaire: L'impact de l'héparastatine sur la santé vasculaire et l'athérosclérose est en cours d'exploration.

Mécanisme d'action

- L'héparastatine se lie directement à l'héparanase, empêchant son activité enzymatique.

- En inhibant l'héparanase, l'héparastatine contribue à maintenir l'intégrité des chaînes HS, affectant le comportement et la signalisation cellulaires.

- Les cibles moléculaires comprennent le site actif de l'héparanase.

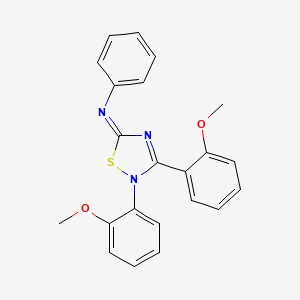

Comparaison Avec Des Composés Similaires

- L'héparastatine est unique en raison de son rôle spécifique d'inhibiteur de l'héparanase.

- Des composés similaires comprennent d'autres inhibiteurs de l'héparanase (par exemple, des analogues synthétiques, des héparines modifiées).

- La sélectivité et la puissance de l'héparastatine la distinguent des autres molécules.

N'oubliez pas que la recherche sur l'héparastatine est en cours et que son potentiel complet reste à explorer. Si vous avez besoin d'informations supplémentaires ou si vous avez d'autres questions, n'hésitez pas à nous les poser !

Propriétés

IUPAC Name |

(3S,4S,5R,6R)-4,5-dihydroxy-6-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N2O5/c9-8(10,11)7(18)13-5-4(15)3(14)2(1-12-5)6(16)17/h2-5,12,14-15H,1H2,(H,13,18)(H,16,17)/t2-,3-,4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPZEWVVILIZJY-NEEWWZBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)NC(=O)C(F)(F)F)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@@H]([C@H](N1)NC(=O)C(F)(F)F)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934804 | |

| Record name | 4,5-Dihydroxy-6-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153758-25-9 | |

| Record name | 6-(Trifluoroacetamido)-4,5-dihydroxypiperidine-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153758259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxy-6-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

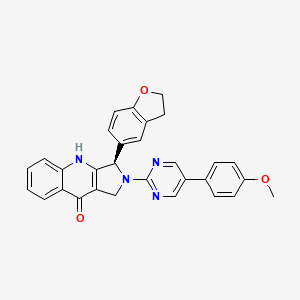

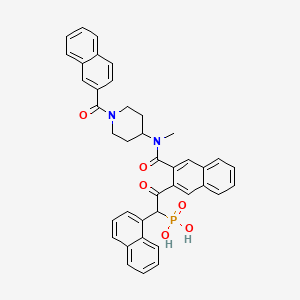

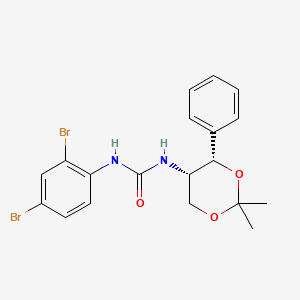

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

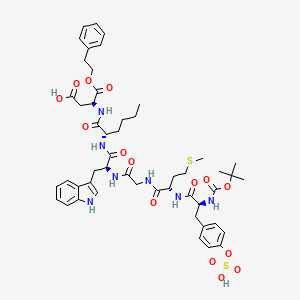

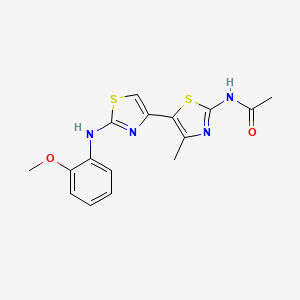

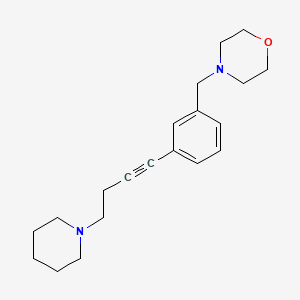

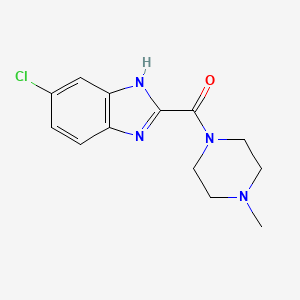

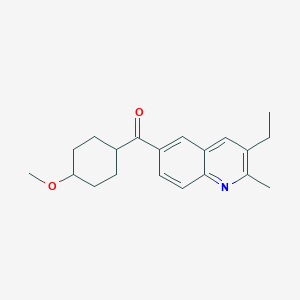

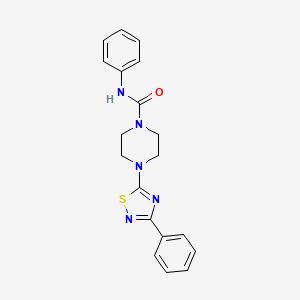

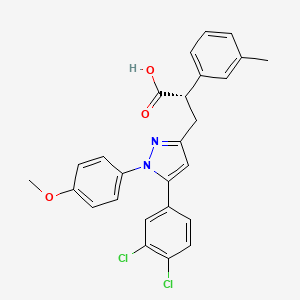

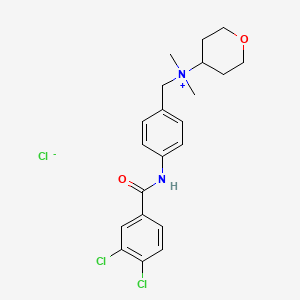

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpr](/img/structure/B1672977.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-[[(Z)-4-oxobut-2-enoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672980.png)